Cas no 84325-18-8 (4-Methylumbelliferyl b-D-Cellotrioside)

4-Methylumbelliferyl β-D-Cellotrioside is a fluorogenic substrate widely used in enzymatic assays to study cellulase activity. Upon hydrolysis by cellulases, it releases the highly fluorescent 4-methylumbelliferone (4-MU), enabling sensitive and quantitative detection of enzyme kinetics. This substrate is particularly valuable for analyzing endo- and exoglucanase activities due to its specific cleavage by β-1,4-glycosidic bonds. Its high solubility in aqueous buffers and stability under assay conditions make it a reliable choice for research applications. The product is commonly employed in biochemical and industrial research to evaluate cellulolytic enzyme performance, aiding in the development of biomass conversion technologies and enzyme characterization.
4-Methylumbelliferyl b-D-Cellotrioside structure
84325-18-8 structure
商品名:4-Methylumbelliferyl b-D-Cellotrioside
CAS番号:84325-18-8
MF:C28H38O18
メガワット:662.590530872345
CID:989322
PubChem ID:71750686

4-Methylumbelliferyl b-D-Cellotrioside 化学的及び物理的性質

名前と識別子

    • 4-methylumbelliferyl-beta-D-cellotrioside
    • 4-Methylumbelliferyl β-D-Cellotrioside
    • 4-Methylumbelliferyl
    • 4-METHYLUMBELLIFERYL B-D-CELLOTRIOSIDE
    • 7-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one
    • A-D-Cellotrioside
    • 7-[(O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one (ACI)
    • 4-Methylumbelliferyl β-cellotrioside
    • 4-Methylumbelliferyl beta-cellotrioside
    • DA-49738
    • 7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-3,4-dihydroxy-6-(hydroxy
    • DTXSID10858115
    • 4-Methylumbelliferyl beta-D-cellotrioside
    • 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside
    • 7-[(5-{[3,4-dihydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy]-4-methylchromen-2-one
    • 84325-18-8
    • 4-Methylumbelliferyl b-D-Cellotrioside
    • インチ: 1S/C28H38O18/c1-9-4-16(32)41-12-5-10(2-3-11(9)12)40-26-22(38)19(35)24(14(7-30)43-26)46-28-23(39)20(36)25(15(8-31)44-28)45-27-21(37)18(34)17(33)13(6-29)42-27/h2-5,13-15,17-31,33-39H,6-8H2,1H3/t13-,14-,15-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27+,28+/m1/s1
    • InChIKey: DTPBJHCTIBQLMO-LZSHORFZSA-N
    • ほほえんだ: CC1=CC(=O)OC2C=C(C=CC1=2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O[C@H]3[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O3)[C@@H](CO)O2)[C@@H](CO)O1

計算された属性

  • せいみつぶんしりょう: 662.20600
  • どういたいしつりょう: 662.20581436g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 10
  • 水素結合受容体数: 18
  • 重原子数: 46
  • 回転可能化学結合数: 9
  • 複雑さ: 1060
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 15
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -5.1
  • トポロジー分子極性表面積: 284Ų

じっけんとくせい

  • 密度みつど: 1.7±0.1 g/cm3
  • ゆうかいてん: 190-192?C
  • ふってん: 1000.2±65.0 °C at 760 mmHg
  • フラッシュポイント: 324.0±27.8 °C
  • ようかいど: Methanol (Slightly), Water (Slightly)
  • PSA: 287.89000
  • LogP: -5.07150
  • じょうきあつ: 0.0±0.3 mmHg at 25°C

4-Methylumbelliferyl b-D-Cellotrioside セキュリティ情報

4-Methylumbelliferyl b-D-Cellotrioside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
BICL4150-1mg
4-Methylumbelliferyl beta-D-cellotrioside
84325-18-8 98% min
1mg
£327.00 2025-02-21
TRC
M334390-1mg
4-Methylumbelliferyl b-D-Cellotrioside
84325-18-8
1mg
$ 305.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-216935-1 mg
4-Methylumbelliferyl β-D-Cellotrioside,
84325-18-8
1mg
¥4,813.00 2023-07-11
TRC
M334390-2mg
4-Methylumbelliferyl b-D-Cellotrioside
84325-18-8
2mg
$500.00 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526751-1mg
4-Methylumbelliferyl β-cellotrioside
84325-18-8 98%
1mg
¥3791.00 2024-04-28
SHENG KE LU SI SHENG WU JI SHU
sc-216935-1mg
4-Methylumbelliferyl β-D-Cellotrioside,
84325-18-8
1mg
¥4813.00 2023-09-05
TRC
M334390-10mg
4-Methylumbelliferyl b-D-Cellotrioside
84325-18-8
10mg
$1992.00 2023-05-17
TRC
M334390-5mg
4-Methylumbelliferyl b-D-Cellotrioside
84325-18-8
5mg
$1062.00 2023-05-17
Apollo Scientific
BICL4150-2mg
4-Methylumbelliferyl beta-D-cellotrioside
84325-18-8 98% min
2mg
£606.00 2025-02-21

4-Methylumbelliferyl b-D-Cellotrioside 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Formic acid ,  Sodium formate Solvents: Water ;  pH 4, rt
1.2 Catalysts: Cellulase ;  65 °C; 5 h, 65 °C
1.3 Reagents: Sodium carbonate ;  neutralized
2.1 Reagents: Formic acid ,  Sodium formate Solvents: Water ;  pH 4, rt
2.2 Catalysts: Cellulase ;  65 °C; 5 h, 65 °C
2.3 Reagents: Sodium carbonate ;  neutralized
リファレンス
Glycosynthase-catalyzed syntheses at pH below neutrality
Trincone, Antonio; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(22), 4039-4042

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Acetic anhydride Catalysts: Iodine
1.2 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Dichloromethane ;  0 °C
1.3 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
1.4 Catalysts: Sodium methoxide Solvents: Methanol
リファレンス
Quantitative fluorometric assay for the measurement of endo-1,4-β-glucanase
Mangan, D.; et al, Carbohydrate Research, 2014, 395, 47-51

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Formic acid ,  Sodium formate Solvents: Water ;  pH 4, rt
1.2 Catalysts: Cellulase ;  65 °C; 5 h, 65 °C
1.3 Reagents: Sodium carbonate ;  neutralized
リファレンス
Glycosynthase-catalyzed syntheses at pH below neutrality
Trincone, Antonio; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(22), 4039-4042

4-Methylumbelliferyl b-D-Cellotrioside Raw materials

4-Methylumbelliferyl b-D-Cellotrioside Preparation Products

4-Methylumbelliferyl b-D-Cellotrioside 関連文献

4-Methylumbelliferyl b-D-Cellotriosideに関する追加情報

4-Methylumbelliferyl b-D-Cellotrioside: A Comprehensive Overview

The compound with CAS No. 84325-18-8, known as 4-Methylumbelliferyl b-D-Cellotrioside, is a significant molecule in the field of carbohydrate chemistry and enzymology. This compound is widely recognized for its role as a substrate in the study of glycosidases, particularly β-glucosidases. Its unique structure and reactivity make it an essential tool in both academic research and industrial applications.

4-Methylumbelliferyl b-D-Cellotrioside is a derivative of cellotriose, a trisaccharide composed of three β-D-glucopyranose units. The molecule is modified with a 4-methylumbelliferone (also known as 7-hydroxycoumarin) group, which serves as a fluorescent reporter. This modification allows researchers to monitor enzymatic activity in real-time through fluorescence detection, making it highly valuable in kinetic studies and high-throughput screening assays.

Recent advancements in enzymology have further highlighted the importance of 4-Methylumbelliferyl b-D-Cellotrioside in understanding the mechanisms of glycosidases. For instance, studies have demonstrated its utility in analyzing the substrate specificity and catalytic efficiency of various enzymes, including those from microbial and plant sources. These findings have implications for the development of novel enzymes for biotechnological applications, such as biofuel production and food processing.

In addition to its role in enzymatic studies, 4-Methylumbelliferyl b-D-Cellotrioside has been employed in the characterization of glycan-binding proteins and lectins. Its ability to interact with specific carbohydrate recognition domains has made it a valuable probe in glycobiology research. Recent studies have utilized this compound to investigate the binding preferences of lectins from diverse organisms, providing insights into their roles in immune responses and pathogen recognition.

The synthesis of 4-Methylumbelliferyl b-D-Cellotrioside involves a multi-step process that combines traditional organic chemistry techniques with modern glycosylation methods. Researchers have optimized these methods to achieve high yields and purity, ensuring the reliability of the compound for experimental use. The availability of this compound has facilitated its widespread adoption in laboratories worldwide.

Moreover, 4-Methylumbelliferyl b-D-Cellotrioside has been instrumental in advancing our understanding of glycosidase inhibitors. By serving as a substrate, it has enabled the identification and characterization of small molecules that can modulate enzyme activity. This has opened new avenues for drug discovery, particularly in the context of diseases associated with abnormal glycosidase activity, such as lysosomal storage disorders.

In conclusion, 4-Methylumbelliferyl b-D-Cellotrioside (CAS No. 84325-18-8) is a versatile and indispensable tool in carbohydrate chemistry and enzymology. Its unique properties and wide range of applications continue to drive innovative research across multiple disciplines. As advancements in analytical techniques and synthetic methods unfold, this compound will undoubtedly remain at the forefront of scientific exploration.

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